molecular formula C7H8O2 B13118710 2-Cyclopenten-1-one, 3-acetyl- CAS No. 27326-88-1

2-Cyclopenten-1-one, 3-acetyl-

Cat. No.: B13118710
CAS No.: 27326-88-1
M. Wt: 124.14 g/mol
InChI Key: DNWHNEMQSUQAQB-UHFFFAOYSA-N
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Description

3-Acetylcyclopent-2-enone is an organic compound characterized by a five-membered ring structure with a ketone and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylcyclopent-2-enone can be synthesized through several methods. One common approach involves the bromination-dehydrobromination sequence to introduce the double bond into 1-alkoxycarbonyl-2-oxocycloalkylacetic and propionic esters. The application of 2,6-lutidine for dehydrobromination of α-bromocycloalkanones diesters provides sufficient selectivity without affecting the sensitive ester group .

Industrial Production Methods: Industrial production of 3-acetylcyclopent-2-enone typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The exact methods may vary depending on the desired scale and specific industrial requirements.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylcyclopent-2-enone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-Acetylcyclopent-2-enone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-acetylcyclopent-2-enone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the ketone and acetyl groups, which can participate in various chemical reactions. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications .

Comparison with Similar Compounds

    Cyclopent-2-enone: Shares the five-membered ring structure but lacks the acetyl group.

    Cyclohex-2-enone: Similar structure with a six-membered ring.

    2-Acetylcyclopentanone: Similar functional groups but different ring structure.

Uniqueness: Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial contexts .

Properties

CAS No.

27326-88-1

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

3-acetylcyclopent-2-en-1-one

InChI

InChI=1S/C7H8O2/c1-5(8)6-2-3-7(9)4-6/h4H,2-3H2,1H3

InChI Key

DNWHNEMQSUQAQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)CC1

Origin of Product

United States

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